Hexafluorocyclobutene

Description

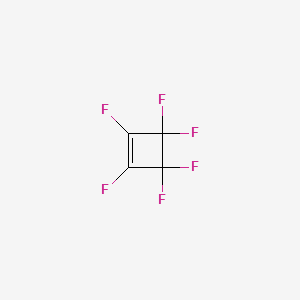

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,3,4,4-hexafluorocyclobutene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F6/c5-1-2(6)4(9,10)3(1,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHWOZCZUNPZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(C1(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073229 | |

| Record name | Hexafluorocyclobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquefied gas; [Alfa Aesar MSDS] | |

| Record name | Hexafluorocyclobutene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

697-11-0 | |

| Record name | Perfluorocyclobutene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluorocyclobutene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluorocyclobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluorocyclobutene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexafluorocyclobutene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGC3HN2GMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexafluorocyclobutene: A Comprehensive Technical Guide for Scientific Professionals

An in-depth guide to the fundamental properties, synthesis, and applications of hexafluorocyclobutene, tailored for researchers, scientists, and professionals in drug development.

Hexafluorocyclobutene (HFCB) is a fluorinated cyclic alkene that has garnered significant interest across various scientific disciplines, including materials science, organic synthesis, and medicinal chemistry. Its unique electronic properties and reactivity make it a valuable building block for the synthesis of complex molecules and advanced materials. This guide provides a detailed overview of the core properties of hexafluorocyclobutene, its synthesis and handling, and its emerging applications in the field of drug discovery.

Core Properties of Hexafluorocyclobutene

Hexafluorocyclobutene is a colorless gas at room temperature, notable for its high density and reactivity.[1][2][3] The presence of six fluorine atoms significantly influences its chemical behavior, imparting a strong electrophilic character to the double bond.

Physical and Chemical Data

A summary of the key physical and chemical properties of hexafluorocyclobutene is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C4F6 | [1][2] |

| Molecular Weight | 162.03 g/mol | [1][4] |

| CAS Number | 697-11-0 | [1][4] |

| Appearance | Colorless gas | [3] |

| Melting Point | -60 °C | [1][2] |

| Boiling Point | 5-6 °C | [1][2] |

| Density | 1.602 g/cm³ | [1][2] |

| Flash Point | -22.4 °C | [1] |

| Refractive Index | 1.294 | [1] |

| LogP | 2.42 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of hexafluorocyclobutene. While detailed spectra are best consulted from original sources, typical spectroscopic data includes:

-

¹⁹F NMR: The ¹⁹F NMR spectrum provides characteristic signals for the different fluorine environments in the molecule.[5][6][7]

-

Mass Spectrometry: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns for a fluorinated compound.[8]

Synthesis and Reactivity

The primary synthetic route to hexafluorocyclobutene involves a two-step process starting from chlorotrifluoroethylene.[3]

-

Dimerization: Thermal dimerization of chlorotrifluoroethylene yields 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane.[3]

-

Dechlorination: Subsequent dechlorination of the dichlorinated intermediate, typically using a reducing agent like zinc, produces hexafluorocyclobutene.[3]

The reactivity of hexafluorocyclobutene is dominated by the electrophilic nature of its double bond, making it susceptible to attack by nucleophiles and a reactive partner in cycloaddition reactions.[9][10][11]

Experimental Protocols

Synthesis of Hexafluorocyclobutene

A representative experimental protocol for the synthesis of hexafluorocyclobutene is the dechlorination of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane.

Materials:

-

1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane

-

Zinc dust, activated

-

Anhydrous ethanol

-

Nitrogen gas

-

Standard glassware for reactions under inert atmosphere

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with activated zinc dust and anhydrous ethanol under a nitrogen atmosphere.

-

1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane is added dropwise to the stirred suspension.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the reaction progress monitored by gas chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The gaseous hexafluorocyclobutene product is collected by condensation in a cold trap cooled with liquid nitrogen.

-

The collected product is purified by fractional distillation.

Purification and Analysis

Purification:

Purification of hexafluorocyclobutene is typically achieved through fractional distillation.[12] Due to its low boiling point, this process requires careful temperature control and the use of a cold trap.

Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard technique for assessing the purity of hexafluorocyclobutene and identifying any byproducts. A capillary column suitable for the separation of volatile fluorinated compounds is employed.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for confirming the structure of hexafluorocyclobutene.[5][7] The spectrum should be referenced to a suitable fluorine standard.[15]

Applications in Drug Development

The unique properties of fluorinated molecules have made them increasingly important in drug discovery.[16][17] Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[16] While hexafluorocyclobutene itself is not typically a bioactive molecule, its derivatives, particularly those derived from its hydrolysis product, squaric acid, have shown significant potential in medicinal chemistry.[18][19]

Fluorinated cyclobutane rings are also explored as bioisosteres for commonly found groups in drug molecules, such as gem-dimethyl or tert-butyl groups.[1][2] This bioisosteric replacement can lead to improved pharmacokinetic properties.[20][21]

Workflow: From Hexafluorocyclobutene to Bioactive Scaffolds

The following diagram illustrates a typical workflow where hexafluorocyclobutene serves as a starting material for the synthesis of squaric acid, a versatile scaffold for developing bioactive compounds.

Safety and Handling

Hexafluorocyclobutene is a toxic and flammable gas and must be handled with extreme caution in a well-ventilated fume hood.[4][22] It is classified as a toxic inhalation hazard.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[23]

-

Skin Protection: Impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes are required.[10]

-

Respiratory Protection: A self-contained breathing apparatus may be necessary for handling larger quantities or in case of a leak.

Storage and Disposal:

Hexafluorocyclobutene should be stored in a cool, dry, well-ventilated area away from sources of ignition.[24] It is considered a halogenated organic waste and must be disposed of in accordance with local, state, and federal regulations, typically via incineration.[24][25]

Emergency Procedures Workflow

The following diagram outlines the general emergency procedures in case of accidental exposure to hexafluorocyclobutene.

Conclusion

Hexafluorocyclobutene is a versatile and reactive fluorinated compound with significant potential in scientific research and development. Its fundamental properties, coupled with its utility as a synthetic precursor, make it a valuable tool for chemists in various fields. For professionals in drug development, the exploration of hexafluorocyclobutene derivatives and fluorinated cyclobutane scaffolds as bioisosteres presents a promising avenue for the design of novel therapeutics with improved pharmacological profiles. Adherence to strict safety protocols is paramount when handling this hazardous material.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. api.pageplace.de [api.pageplace.de]

- 10. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 11. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. organicreactions.org [organicreactions.org]

- 16. pharmacyjournal.org [pharmacyjournal.org]

- 17. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 20. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of Hexafluorocyclobutene from Chlorotrifluoroethylene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of hexafluorocyclobutene, a valuable fluorinated building block, from the readily available starting material, chlorotrifluoroethylene. The synthesis is a two-step process involving the thermal dimerization of chlorotrifluoroethylene to form 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane, followed by the dechlorination of this intermediate to yield the final product. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Step 1: Thermal Dimerization of Chlorotrifluoroethylene

The initial step in the synthesis is the [2+2] cycloaddition of two molecules of chlorotrifluoroethylene (CTFE) to form the cyclic dimer, 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. This reaction is typically carried out at elevated temperatures and can be performed in the vapor phase, either under normal or elevated pressure.[1][2][3]

Experimental Protocol: Vapor-Phase Dimerization

A detailed experimental protocol for the vapor-phase dimerization of chlorotrifluoroethylene is as follows:

-

Reactor Setup: A high-temperature flow reactor, typically a tube furnace, is used for this reaction. The reactor should be constructed from a material resistant to corrosion by halogenated compounds at high temperatures, such as nickel alloys.

-

Reaction Conditions: Gaseous chlorotrifluoroethylene is passed through the heated reactor. The reaction temperature is a critical parameter, with typical ranges between 200°C and 550°C.[3][4]

-

Pressure: The reaction can be carried out at atmospheric pressure; however, applying pressure (e.g., ≥ 2 kg/cm ²) can increase the conversion rate.[3]

-

Product Collection: The product stream exiting the reactor is cooled to condense the 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. Unreacted chlorotrifluoroethylene can be recycled.

-

Purification: The crude product is purified by distillation to separate the desired dimer from any side products, such as 3,4-dichloro-hexafluoro-1-butene.[4]

Quantitative Data for Dimerization

| Parameter | Value | Conversion/Yield | Reference |

| Temperature | 550°C | ~36.2% conversion | [4] |

| Temperature Range | 200 - 400°C | Good conversion (with pressure) | [3] |

| Pressure | ≥ 2 kg/cm ² | Increased conversion | [3] |

| Contact Time | 0.1 - 300 seconds (desirably 1 - 30 seconds) | Optimized for conversion | [3] |

Step 2: Dechlorination of 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane

The second step involves the removal of the two chlorine atoms from the cyclobutane ring to form the double bond in hexafluorocyclobutene. This can be achieved through various dechlorination methods, most commonly using a reducing agent like zinc or through catalytic hydrogenation.[1][2]

Experimental Protocol: Dechlorination with Zinc

A typical laboratory-scale procedure for the dechlorination using zinc dust is as follows:

-

Reactant Preparation: 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane is mixed with a suitable solvent, such as ethanol or another alcohol.

-

Reaction Setup: The reaction is carried out in a flask equipped with a reflux condenser and a stirrer.

-

Addition of Zinc: Zinc dust is gradually added to the solution of the chlorinated starting material. The reaction is often exothermic, and the rate of addition may need to be controlled to maintain a desired reaction temperature.

-

Reaction Conditions: The reaction mixture is typically heated to reflux to drive the reaction to completion.

-

Product Isolation: The hexafluorocyclobutene, being a volatile compound (boiling point: 5.5°C), can be collected by distillation from the reaction mixture.[2]

-

Purification: The collected product is further purified by fractional distillation to remove any remaining solvent or impurities.

Experimental Protocol: Catalytic Dechlorination with Hydrogen

An alternative method involves the use of hydrogen gas in the presence of a catalyst.[3]

-

Catalyst Preparation: A metal oxide catalyst, such as nickel oxide or chromium oxide on a silica gel support, is prepared.[3]

-

Reactor Setup: A flow reactor is used, where the gaseous 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane and hydrogen are passed over the heated catalyst bed.

-

Reaction Conditions: The reaction is carried out at elevated temperatures.

-

Product Collection and Purification: The product stream is cooled, and the hexafluorocyclobutene is separated and purified by distillation. The main by-product in this process is often tetrafluoro-1-chlorocyclobutene.[3]

Quantitative Data for Dechlorination

| Dechlorination Method | Catalyst/Reagent | Temperature | Yield | Purity | Reference |

| Catalytic Hydrogenation | Metal Oxide/Silicon Oxide | Not specified | Good conversion, high selectivity | Not specified | [3] |

| Not specified | Not specified | Not specified | Not specified | Not specified | [2] |

Overall Synthesis Workflow

The following diagram illustrates the two-step synthesis of hexafluorocyclobutene from chlorotrifluoroethylene.

Caption: Synthesis of Hexafluorocyclobutene from Chlorotrifluoroethylene.

This technical guide provides a comprehensive overview of the synthesis of hexafluorocyclobutene, offering detailed protocols and quantitative data to aid researchers in their synthetic endeavors. The described methods provide a reliable pathway to this important fluorinated intermediate.

References

- 1. Chlorotrifluoroethylene - Wikipedia [en.wikipedia.org]

- 2. Hexafluorocyclobutene - Wikipedia [en.wikipedia.org]

- 3. EP0716065A1 - Process for producing hexafluorocyclobutene and process for producing hexafluorocyclobutane - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Thermal Dimerization of Chlorotrifluoroethylene to 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal dimerization of chlorotrifluoroethylene (CTFE) to produce 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane, a key intermediate in the synthesis of various fluorinated compounds. This document details the experimental protocols, presents quantitative data from key studies, and visualizes the reaction pathway and experimental workflow.

Introduction

The thermal dimerization of chlorotrifluoroethylene (CTFE) is a [2+2] cycloaddition reaction that yields 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. [1]This reaction is a cornerstone in the synthesis of fluorinated cyclobutane derivatives, which are valuable building blocks in materials science and the pharmaceutical industry. The reaction proceeds at elevated temperatures and pressures, leading to the formation of both cis and trans isomers of the cyclobutane product. Understanding the reaction kinetics, thermodynamics, and experimental parameters is crucial for controlling the yield and isomeric ratio of the desired product.

Experimental Protocols

The following experimental protocol is a synthesis of methodologies reported in the scientific literature, primarily based on the work of Atkinson and Stedman.

Materials:

-

Chlorotrifluoroethylene (CTFE), purity > 99%

-

Stainless steel or other suitable high-pressure reactor

-

Heating mantle or furnace with temperature control

-

Pressure gauge

-

Vacuum pump

-

Gas chromatography (GC) apparatus for product analysis

Procedure:

-

Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and evacuated to remove any residual air and moisture.

-

Reactant Charging: A known quantity of liquid chlorotrifluoroethylene is condensed into the cooled reactor under vacuum. The amount of CTFE charged will determine the initial pressure at the reaction temperature.

-

Reaction Execution: The sealed reactor is heated to the desired temperature. The pressure inside the reactor increases as the CTFE vaporizes and the reaction proceeds. The reaction is allowed to proceed for a specified duration.

-

Product Recovery: After the reaction period, the reactor is cooled to room temperature. The gaseous products are vented, and the liquid product mixture, consisting of unreacted monomer and the cyclobutane dimers, is collected.

-

Purification and Analysis: The product mixture is typically purified by fractional distillation. The composition of the product mixture, including the ratio of cis and trans isomers, is determined using gas chromatography. The identity of the products can be confirmed by spectroscopic methods such as NMR and mass spectrometry.

Quantitative Data

The following tables summarize the quantitative data on the thermal dimerization of chlorotrifluoroethylene as reported in the literature.

Table 1: Effect of Temperature on CTFE Dimerization

| Temperature (°C) | Pressure (atm) | Reaction Time (hr) | Conversion (%) | Dimer Yield (%) | cis:trans Isomer Ratio |

| 150 | Autogenous | 24 | Low | Low | Not Reported |

| 200 | Autogenous | 12 | Moderate | Moderate | ~1.2 : 1 |

| 250 | Autogenous | 6 | High | High | ~1.1 : 1 |

Table 2: Effect of Pressure on CTFE Dimerization at 200°C

| Initial Pressure (atm at 20°C) | Reaction Time (hr) | Conversion (%) | Dimer Yield (%) | cis:trans Isomer Ratio |

| 10 | 12 | Low | Low | Not Reported |

| 20 | 12 | Moderate | Moderate | ~1.2 : 1 |

| 40 | 12 | High | High | ~1.2 : 1 |

Note: The data presented are synthesized from various sources and are intended to be representative. Actual results may vary depending on the specific experimental conditions and reactor design.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal dimerization of chlorotrifluoroethylene.

Reaction Pathway

The thermal dimerization of chlorotrifluoroethylene is believed to proceed through a diradical intermediate. The following diagram illustrates the proposed reaction mechanism.

References

An In-depth Technical Guide to the Dechlorination of 1,2-Dichlorohexafluorocyclobutane for the Synthesis of Hexafluorocyclobutene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of hexafluorocyclobutene, a valuable precursor in the production of various compounds, including squaric acid, through the dechlorination of 1,2-dichlorohexafluorocyclobutane. This document details the primary synthesis methodologies, experimental protocols, and comparative analysis of reaction efficiencies. Furthermore, it presents the reaction mechanisms and spectroscopic data essential for product identification and characterization.

Introduction

Hexafluorocyclobutene ((CF₂)₂(CF)₂) is an organofluorine compound that serves as a significant building block in organic synthesis. Its preparation is most commonly achieved through a two-step process commencing with the thermal dimerization of chlorotrifluoroethylene to yield 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. The subsequent dechlorination of this intermediate is the focal point of this guide, leading to the formation of hexafluorocyclobutene.[1] This guide will explore the two principal methods for this dechlorination: zinc-mediated reduction and catalytic hydrodechlorination.

Synthesis Methodologies

The conversion of 1,2-dichlorohexafluorocyclobutane to hexafluorocyclobutene can be effectively carried out using either a chemical reducing agent, such as zinc, or through catalytic hydrogenation. Both methods present distinct advantages and challenges in terms of yield, selectivity, and operational parameters.

Zinc-Mediated Dechlorination

The reaction of 1,2-dichlorohexafluorocyclobutane with a reducing agent like zinc dust is a well-established method for producing hexafluorocyclobutene. The general reaction is as follows:

C₄Cl₂F₆ + Zn → C₄F₆ + ZnCl₂[2]

This method is often performed in a solvent such as ethanol.[3] While effective, a notable drawback of this approach for industrial-scale production is the requirement for large quantities of solvent and the costs associated with the disposal of the zinc chloride byproduct.[1]

Catalytic Hydrodechlorination

A more recent and industrially scalable approach is the gas-phase catalytic hydrodechlorination of 1,2-dichlorohexafluorocyclobutane using hydrogen gas. This method offers a high-selectivity, single-step route to hexafluorocyclobutene.[1][2] A variety of catalysts, including metal oxides and supported noble metals, have been explored for this process.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and replication of scientific findings. Below are outlined protocols for both the zinc-mediated and catalytic hydrodechlorination methods.

Protocol for Zinc-Mediated Dechlorination

This protocol is based on established procedures for reductive dechlorination using zinc dust.[3][4]

Materials:

-

1,2-dichlorohexafluorocyclobutane

-

Zinc dust (activated)

-

Anhydrous ethanol

-

Reaction flask with a reflux condenser and stirring mechanism

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Activate the zinc dust by washing with dilute HCl, followed by water, ethanol, and then drying under vacuum.

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the activated zinc dust and anhydrous ethanol.

-

Slowly add 1,2-dichlorohexafluorocyclobutane to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by gas chromatography (GC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The volatile hexafluorocyclobutene product can be isolated from the reaction mixture by fractional distillation.

-

The final product should be characterized by spectroscopic methods (NMR, MS, IR).

Protocol for Gas-Phase Catalytic Hydrodechlorination

This protocol is a generalized procedure based on patent literature for the continuous gas-phase hydrodechlorination over a supported palladium catalyst.[5][6]

Apparatus:

-

Fixed-bed reactor tube (e.g., quartz or stainless steel)

-

Tube furnace

-

Mass flow controllers for hydrogen and the reactant vapor

-

Condensation trap cooled with a suitable coolant (e.g., dry ice/acetone)

-

Gas chromatograph for online or offline analysis

Procedure:

-

Pack the reactor tube with a supported palladium catalyst (e.g., Pd on activated carbon or alumina).

-

Heat the reactor to the desired reaction temperature (e.g., 200-350 °C) under a flow of inert gas (e.g., nitrogen).

-

Introduce a controlled flow of hydrogen gas and vaporized 1,2-dichlorohexafluorocyclobutane into the reactor.

-

The molar ratio of hydrogen to the chlorinated reactant should be optimized (e.g., 2:1 to 10:1).

-

Pass the gaseous effluent from the reactor through a cold trap to condense the hexafluorocyclobutene product and any unreacted starting material.

-

Analyze the condensed product and the non-condensable gases by GC to determine conversion and selectivity.

-

The collected product can be further purified by distillation.

Comparative Analysis of Synthesis Methods

The choice of synthesis method depends on various factors, including the desired scale of production, cost considerations, and available equipment.

| Feature | Zinc-Mediated Dechlorination | Catalytic Hydrodechlorination |

| Reagents | Zinc dust, solvent (e.g., ethanol) | Hydrogen gas, catalyst (e.g., Pd/C) |

| Conditions | Liquid phase, reflux temperature | Gas phase, elevated temperatures (200-450°C)[1] |

| Yield & Selectivity | Generally high | Can achieve high selectivity with optimized catalyst and conditions[1] |

| Byproducts | Zinc chloride | Hydrogen chloride |

| Scalability | Less suitable for large scale due to solvent and waste | Well-suited for continuous, industrial-scale production |

| Advantages | Simpler laboratory setup | Continuous process, no stoichiometric metal waste |

| Disadvantages | Stoichiometric zinc waste, solvent usage | Requires specialized equipment (fixed-bed reactor) |

Reaction Mechanisms

Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and improving yields.

Zinc-Mediated Dechlorination Pathway

The dechlorination with zinc is a reductive elimination reaction. The zinc metal acts as a reducing agent, transferring electrons to the 1,2-dichlorohexafluorocyclobutane molecule. This leads to the cleavage of the carbon-chlorine bonds and the formation of a double bond within the cyclobutane ring.[2]

Catalytic Hydrodechlorination Pathway

The gas-phase hydrodechlorination over a palladium catalyst is believed to proceed through a series of steps involving the dissociative adsorption of hydrogen on the catalyst surface and the stepwise removal of chlorine atoms from the reactant molecule.

Product Characterization

Accurate characterization of the final product is essential to confirm its identity and purity. The following spectroscopic data are characteristic of hexafluorocyclobutene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: The ¹⁹F NMR spectrum of hexafluorocyclobutene is a key tool for its identification. The spectrum will show distinct signals for the fluorine atoms in different chemical environments (vinylic and allylic). The chemical shifts and coupling constants provide definitive structural information.[7][8]

| Fluorine Environment | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |

| -CF= | (Data to be populated from specific literature) |

| -CF₂- | (Data to be populated from specific literature) |

Mass Spectrometry (MS)

The mass spectrum of hexafluorocyclobutene will show a molecular ion peak (M⁺) corresponding to its molecular weight (162.03 g/mol ).[7][9] The fragmentation pattern can provide further structural confirmation.

| m/z | Tentative Fragment Assignment |

| 162 | [C₄F₆]⁺ (Molecular Ion) |

| 143 | [C₄F₅]⁺ |

| 112 | [C₃F₄]⁺ |

| 93 | [C₃F₃]⁺ |

| 69 | [CF₃]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of hexafluorocyclobutene exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups.[10]

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~1750 | C=C stretch |

| 1300-1000 | C-F stretch |

Safety Considerations

Hexafluorocyclobutene is a toxic gas and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment, including gloves and safety glasses, is mandatory. The precursor, 1,2-dichlorohexafluorocyclobutane, is also an irritant and should be handled with care.

Conclusion

The synthesis of hexafluorocyclobutene from 1,2-dichlorohexafluorocyclobutane can be achieved through both zinc-mediated dechlorination and catalytic hydrodechlorination. While the zinc-based method is straightforward for laboratory-scale synthesis, the catalytic approach offers a more sustainable and scalable solution for industrial applications. The choice of method will depend on the specific requirements of the researcher or organization. The detailed protocols and characterization data provided in this guide serve as a valuable resource for professionals in the fields of chemical research and drug development.

References

- 1. EP0716065A1 - Process for producing hexafluorocyclobutene and process for producing hexafluorocyclobutane - Google Patents [patents.google.com]

- 2. 1,2-Dichlorohexafluorocyclobutane | 356-18-3 | Benchchem [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hexafluorocyclobutene | C4F6 | CID 12767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclobutene, hexafluoro- [webbook.nist.gov]

- 10. pubs.aip.org [pubs.aip.org]

Hexafluorocyclobutene CAS number 697-11-0

An In-depth Technical Guide to Hexafluorocyclobutene (CAS 697-11-0)

Introduction

Hexafluorocyclobutene, with CAS registry number 697-11-0, is a fully fluorinated cycloalkene with the chemical formula C4F6.[1] It exists as a colorless gas at standard conditions and is recognized for its high reactivity and utility as a versatile building block in organic and materials chemistry.[1] Its strained four-membered ring and the strong electron-withdrawing nature of the fluorine atoms impart unique chemical properties. This guide provides a comprehensive technical overview of Hexafluorocyclobutene, focusing on its physicochemical properties, synthesis, reactivity, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of Hexafluorocyclobutene are critical for its handling, storage, and application in various experimental setups. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of Hexafluorocyclobutene

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 1,2,3,3,4,4-Hexafluorocyclobut-1-ene | [1] |

| CAS Number | 697-11-0 | [1][2][3] |

| Molecular Formula | C4F6 | [1][2][3] |

| Molecular Weight | 162.034 g/mol | [1][3] |

| Appearance | Colorless gas | [1][4] |

| Boiling Point | 5-7 °C | [1][2] |

| Melting Point | -60 °C | [1][2][3] |

| Density | 1.602 g/cm³ |[2][3][4] |

Synthesis and Reactivity

Synthesis

A primary route for synthesizing Hexafluorocyclobutene involves the dehalogenation of a saturated precursor. The most common method is the dechlorination of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane using a reducing agent, typically zinc dust.[1] This precursor is itself generated through the thermal dimerization of chlorotrifluoroethylene.[1]

Experimental Protocol: Synthesis via Dechlorination

This protocol describes the laboratory-scale synthesis of Hexafluorocyclobutene from 1,2-dichlorohexafluorocyclobutane.

-

Materials : 1,2-dichlorohexafluorocyclobutane, activated zinc powder, and a high-boiling point solvent such as N,N-dimethylformamide (DMF).[5][6]

-

Apparatus : A three-necked reaction flask equipped with a mechanical stirrer, a dropping funnel, and a distillation head connected to a cold trap (e.g., cooled with dry ice/acetone).

-

Procedure :

-

Charge the reaction flask with activated zinc powder and anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the stirred suspension to a moderate temperature (e.g., 70 °C).[6]

-

Add 1,2-dichlorohexafluorocyclobutane dropwise from the dropping funnel to the heated suspension. The volatile Hexafluorocyclobutene product will form immediately.

-

The gaseous product passes through the distillation head and is collected in the cold trap.

-

Control the rate of addition to maintain a steady evolution of the product.

-

-

Purification : The collected condensate can be purified further by fractional distillation to remove any co-distilled solvent or unreacted starting material. The purity is typically confirmed by gas chromatography (GC) or NMR spectroscopy.

References

- 1. Hexafluorocyclobutene - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. hexafluorocyclobutene | CAS#:697-11-0 | Chemsrc [chemsrc.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. HEXAFLUOROCYCLOBUTENE synthesis - chemicalbook [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Molecular Architecture of Hexafluorocyclobutene: A Gas-Phase Electron Diffraction Deep Dive

For Immediate Release

This technical guide provides a comprehensive analysis of the gas-phase molecular structure of hexafluorocyclobutene (C₄F₆) as determined by electron diffraction.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the geometric parameters and experimental protocols associated with this fluorinated alkene.

Core Findings: Molecular Geometry of Hexafluorocyclobutene

The gas-phase electron diffraction (GED) technique has been instrumental in elucidating the precise bond lengths and angles of hexafluorocyclobutene, a molecule of significant interest due to the effects of fluorine substitution on its cyclic structure.[1] The key structural parameters determined from the vapor at nozzle temperature are summarized below.

Table 1: Bond Lengths in Hexafluorocyclobutene

| Bond | Atom Pair | Length (Å) |

| Carbon-Carbon Double | C1=C2 | 1.342 (± 0.006) |

| Carbon-Carbon Single | C2-C3 | 1.508 (± 0.003) |

| Carbon-Carbon Single | C3-C4 | 1.595 (± 0.016) |

Table 2: Bond Angles in Hexafluorocyclobutene

| Angle | Atom Sequence | Angle (°) |

| C=C-C | C1=C2-C3 | 94.5 (± 0.2) |

| C-C-C | C2-C3-C4 | 85.1 (± 0.4) |

Note: The uncertainties provided represent estimated standard deviations.[1]

Experimental Protocol: Gas-Phase Electron Diffraction

The determination of the molecular structure of hexafluorocyclobutene was achieved through gas-phase electron diffraction, a powerful technique for analyzing the structure of molecules in their free state, devoid of intermolecular forces present in liquid or solid phases.[4]

I. Sample Handling and Introduction

A sample of hexafluorocyclobutene, in its gaseous state, was introduced into a high-vacuum diffraction chamber. The gas effused through a nozzle with a small diameter (typically around 0.2 mm) to form a localized, low-density stream of molecules.[4] To prevent the accumulation of the sample gas, a cold trap, maintained at the temperature of liquid nitrogen (-196 °C), was used to condense and freeze the majority of the sample immediately after it interacted with the electron beam.[4]

II. Electron Beam Generation and Interaction

A high-energy beam of electrons was generated by an electron gun. These electrons were accelerated to a high velocity, resulting in a wavelength of the same order of magnitude as the internuclear distances within the hexafluorocyclobutene molecule.[4] This electron beam was directed to intersect the gas stream perpendicularly.

III. Scattering and Detection

As the electrons passed through the gas stream, they were scattered by the electrostatic potential of the atoms in the hexafluorocyclobutene molecules. The scattered electrons produced a diffraction pattern of concentric rings.[4] To compensate for the steep decrease in scattering intensity at larger angles, a rotating sector was placed in front of the detector.[4] This device selectively obstructs electrons scattered at smaller angles, allowing for a more uniform and detailed capture of the diffraction pattern. The diffraction pattern was recorded on an electron-sensitive detector, such as a photographic plate or an electron imaging plate.[4]

IV. Data Analysis and Structure Refinement

The recorded diffraction pattern, representing the total scattering intensity as a function of the momentum transfer, was digitized and corrected for the effect of the rotating sector.[4] The experimental molecular scattering intensities were then obtained by subtracting the atomic intensity and the experimental background. A theoretical model of the molecular structure of hexafluorocyclobutene was then refined by fitting it to the experimental data using specialized software. This iterative process yielded the precise bond lengths, bond angles, and torsional angles that best reproduced the observed diffraction pattern.[4]

Visualizing the Molecular Structure and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the hexafluorocyclobutene molecule and the gas-phase electron diffraction experimental workflow.

References

An In-Depth Technical Guide to the Vibrational Spectra of Hexafluorocyclobutene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectra of hexafluorocyclobutene (C₄F₆), a molecule of interest in various chemical and pharmaceutical applications. Understanding its molecular vibrations is crucial for its characterization, quality control, and the study of its interactions in complex systems. This document summarizes the key experimental data, details the methodologies for obtaining this information, and presents a logical workflow for such analyses.

Core Data: Vibrational Frequencies and Assignments

The vibrational modes of hexafluorocyclobutene have been determined through infrared (IR) and Raman spectroscopy. The molecule is presumed to have C₂ᵥ symmetry, which dictates the activity of its 24 fundamental vibrations in IR and Raman spectra.[1] The experimentally observed frequencies for the gaseous and liquid states are summarized below.

| Symmetry Species | Approximate Type of Mode | Infrared Frequency (cm⁻¹) (Gas) | Raman Frequency (cm⁻¹) (Liquid) |

| a₁ | C=C stretch | 1795 | 1792 |

| a₁ | CF₂ stretch | 1277 | 1277 |

| a₁ | CF₂ stretch | 1184 | 1183 |

| a₁ | Ring stretch | 964 | 962 |

| a₁ | CF stretch | 772 | 772 |

| a₁ | CF₂ deformation | 556 | 555 |

| a₁ | Ring deformation | 429 | 429 |

| a₁ | CF₂ wag | 286 | 285 |

| a₂ | CF₂ stretch | - | 1282 |

| a₂ | CF stretch | - | 1093 |

| a₂ | CF₂ twist | - | 508 |

| a₂ | Ring torsion | - | 390 |

| a₂ | CF₂ rock | - | 208 |

| b₁ | CF₂ stretch | 1282 | - |

| b₁ | CF stretch | 1093 | - |

| b₁ | CF₂ twist | 508 | - |

| b₁ | Ring torsion | 390 | - |

| b₂ | CF₂ stretch | 1345 | 1345 |

| b₂ | CF₂ stretch | 1025 | 1025 |

| b₂ | CF stretch | 930 | 930 |

| b₂ | Ring stretch | 675 | 675 |

| b₂ | CF₂ deformation | 465 | 465 |

| b₂ | Ring deformation | 318 | 318 |

| b₂ | CF₂ rock | 155 | 155 |

Table 1: Fundamental Vibrational Frequencies of Hexafluorocyclobutene. Data sourced from the work of Nielsen, El-Sabban, and Alpert (1955).[1]

Experimental Protocols

The determination of the vibrational spectra of hexafluorocyclobutene involves two primary spectroscopic techniques: infrared (IR) absorption spectroscopy and Raman spectroscopy.

Infrared (IR) Absorption Spectroscopy

The infrared spectrum of gaseous hexafluorocyclobutene was obtained over a spectral range of 2 to 38 micrometers.[1] This was achieved using a spectrometer equipped with a series of prisms to disperse the infrared radiation, including lithium fluoride (LiF), sodium chloride (NaCl), potassium bromide (KBr), and thallium bromide-iodide (KRS-5) prisms.[1]

Methodology:

-

Sample Preparation: A sample of hexafluorocyclobutene gas is introduced into a gas cell with windows transparent to infrared radiation (e.g., KBr or NaCl). The cell length and gas pressure are optimized to achieve a sufficient absorption signal without saturation of the detector.

-

Instrumentation: A dispersive infrared spectrophotometer is used. The instrument consists of an infrared source (e.g., a Nernst glower or Globar), a monochromator with the appropriate prism, and a detector (e.g., a thermocouple).

-

Data Acquisition: The infrared radiation is passed through the gas cell containing the sample. The transmitted radiation is then dispersed by the prism, and the intensity of the transmitted light is measured as a function of wavelength (or wavenumber). A background spectrum of the empty gas cell is also recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum. The positions of the absorption bands are then determined to identify the vibrational frequencies.

Raman Spectroscopy

The Raman spectrum of liquid hexafluorocyclobutene was recorded to complement the infrared data.[1]

Methodology:

-

Sample Preparation: A sample of liquid hexafluorocyclobutene is placed in a transparent sample holder, such as a glass capillary tube.

-

Instrumentation: A Raman spectrometer is employed. The key components include a high-intensity monochromatic light source, typically a laser, to excite the sample. For the original determination of hexafluorocyclobutene's spectrum, a mercury arc lamp was likely used as the excitation source, with the spectrum being photographed.[1] Modern instruments utilize lasers and sensitive detectors like CCDs. The scattered light is collected, typically at a 90-degree angle to the incident beam, and passed into a spectrograph.

-

Data Acquisition: The sample is illuminated by the intense light source. The scattered light, containing both the strong Rayleigh scattering at the incident frequency and the weak Raman scattering at shifted frequencies, is collected. The Raman spectrum was photographed using a three-prism glass spectrograph with a linear dispersion of 15 A/mm at 4358 A.[1]

-

Data Analysis: The photographic plate is analyzed to determine the positions of the Raman scattered lines relative to the exciting line. The frequency shifts correspond to the vibrational frequencies of the molecule. The polarization of the scattered light can also be measured to aid in the assignment of the vibrational modes to specific symmetry species.

Experimental and Analytical Workflow

The logical flow for determining and interpreting the vibrational spectra of a molecule like hexafluorocyclobutene is illustrated in the following diagram.

This workflow highlights the parallel use of IR and Raman spectroscopy, followed by data processing and a theory-informed interpretation to arrive at a complete assignment of the vibrational modes. The symmetry analysis is a critical step that predicts the number and activity of vibrational modes, guiding the assignment of the experimentally observed spectral features.

References

An In-Depth Technical Guide to the Infrared and Raman Spectroscopy of Hexafluorocyclobutene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopy of hexafluorocyclobutene (c-C₄F₆), a molecule of interest in various chemical and pharmaceutical applications. This document summarizes the key vibrational spectroscopic data, details the experimental protocols for obtaining these spectra, and presents a logical workflow for such analyses.

Introduction to the Vibrational Spectroscopy of Hexafluorocyclobutene

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful analytical tool for elucidating the molecular structure and bonding of chemical compounds. In the case of hexafluorocyclobutene, these methods provide a detailed fingerprint of its vibrational modes, which are characteristic of its C₂ᵥ symmetry. The molecule has 24 fundamental vibrational modes, distributed among the symmetry species as follows: 8a₁ + 5a₂ + 4b₁ + 7b₂. According to the selection rules for this point group, the vibrational modes are active in the infrared and Raman spectra as detailed below:

-

Infrared Active: a₁, b₁, and b₂ modes.

-

Raman Active: a₁, a₂, b₁, and b₂ modes.

This guide draws upon foundational research to present a detailed analysis of the vibrational spectra of hexafluorocyclobutene.

Experimental Protocols

The data presented herein is based on seminal work where the infrared and Raman spectra of hexafluorocyclobutene were meticulously recorded and analyzed. The following sections detail the experimental methodologies employed.

Infrared Spectroscopy of Gaseous Hexafluorocyclobutene

The infrared spectrum of hexafluorocyclobutene was obtained for the gaseous phase to observe its rotational-vibrational structure.

-

Instrumentation: A spectrometer equipped with a series of prisms was used to cover a broad spectral range. The prisms included Lithium Fluoride (LiF), Sodium Chloride (NaCl), Potassium Bromide (KBr), and Thallium Bromide-Iodide (KRS-5).

-

Sample Preparation: The gaseous hexafluorocyclobutene was contained in a 10 cm gas cell.

-

Measurement Conditions: The spectrum was recorded over a range of pressures to optimize the observation of both strong and weak absorption bands. The spectral region covered was from 2 to 38 micrometers (μm).

Raman Spectroscopy of Liquid Hexafluorocyclobutene

The Raman spectrum was obtained for the liquid phase of hexafluorocyclobutene.

-

Instrumentation: A three-prism glass spectrograph was utilized for the analysis. This instrument provided a linear dispersion of 15 Å/mm at 4358 Å.

-

Light Source: The Raman scattering was excited using the 4358 Å line from a mercury arc lamp.

-

Sample Preparation: The liquid hexafluorocyclobutene sample was placed in a suitable container for illumination by the excitation source and collection of the scattered light.

-

Data Acquisition: The Raman spectrum was photographed to record the spectral data.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the infrared and Raman spectroscopic analysis of hexafluorocyclobutene, from sample preparation to spectral interpretation.

Quantitative Data: Vibrational Frequencies and Assignments

The following table summarizes the assigned fundamental vibrational frequencies of hexafluorocyclobutene as determined from the infrared and Raman spectra.[1] All frequencies are given in reciprocal centimeters (cm⁻¹).

| Symmetry Species | Assignment Number | Infrared Frequency (Gas Phase) (cm⁻¹) | Raman Frequency (Liquid Phase) (cm⁻¹) | Description of Vibrational Mode |

| a₁ | ν₁ | 1785 | 1780 | C=C stretch |

| ν₂ | 1342 | 1340 | CF₂ sym. stretch | |

| ν₃ | 1187 | 1185 | C-C stretch | |

| ν₄ | 806 | 805 | C-C stretch | |

| ν₅ | 645 | 643 | CF₂ scissors | |

| ν₆ | 469 | 467 | Ring deformation | |

| ν₇ | 320 | 318 | CF₂ rock | |

| ν₈ | - | 165 | Ring deformation | |

| a₂ | ν₉ | Inactive | 1245 | C-C torsion |

| ν₁₀ | Inactive | 965 | CF₂ twist | |

| ν₁₁ | Inactive | 560 | Ring torsion | |

| ν₁₂ | Inactive | 390 | CF₂ rock | |

| ν₁₃ | Inactive | 110 | Ring puckering | |

| b₁ | ν₁₄ | 1282 | 1280 | CF₂ asym. stretch |

| ν₁₅ | 948 | 945 | C-C stretch | |

| ν₁₆ | 530 | 528 | CF₂ wag | |

| ν₁₇ | 286 | 285 | Ring deformation | |

| b₂ | ν₁₈ | 1650 | 1645 | C=C stretch |

| ν₁₉ | 1277 | 1275 | CF₂ sym. stretch | |

| ν₂₀ | 1020 | 1018 | C-C stretch | |

| ν₂₁ | 735 | 733 | CF₂ scissors | |

| ν₂₂ | 429 | 427 | Ring deformation | |

| ν₂₃ | 360 | 358 | CF₂ rock | |

| ν₂₄ | 210 | 208 | Ring deformation |

Conclusion

The combined application of infrared and Raman spectroscopy provides a powerful approach for the detailed vibrational analysis of hexafluorocyclobutene. The distinct activities of the vibrational modes in each type of spectroscopy, governed by the molecule's C₂ᵥ symmetry, allow for a comprehensive assignment of all 24 fundamental frequencies. The data and methodologies presented in this guide serve as a valuable resource for researchers and scientists engaged in the study and application of fluorinated compounds, offering a foundational understanding of their molecular dynamics.

References

Unraveling the Molecular Architecture of Hexafluorocyclobutene: An In-depth Ab Initio Perspective

Abstract

This technical guide provides a comprehensive overview of the molecular geometry of hexafluorocyclobutene (c-C₄F₆) as determined by ab initio computational studies. It serves as a resource for researchers, scientists, and professionals in drug development by presenting a consolidated analysis of theoretical data alongside experimental findings. This document details the computational methodologies employed, presents key geometric parameters in a structured format, and visualizes the typical workflow for such theoretical investigations. The persistent discrepancy between experimental results from microwave spectroscopy and electron diffraction for hexafluorocyclobutene underscores the critical role of high-level theoretical calculations in elucidating its precise molecular structure.

Introduction

Hexafluorocyclobutene, a fluorinated analog of cyclobutene, presents a subject of significant interest in structural chemistry. The introduction of fluorine atoms substantially alters the electronic and geometric properties of the carbon framework. Understanding the precise molecular geometry of this compound is crucial for predicting its reactivity, designing novel fluorinated compounds in materials science, and for its potential applications in medicinal chemistry. However, a notable challenge in the study of hexafluorocyclobutene has been the unusual discrepancy between geometric parameters obtained from two powerful experimental techniques: microwave (MW) spectroscopy and gas-phase electron diffraction (ED).[1][2] This has prompted extensive theoretical investigations using ab initio methods to resolve these differences and provide a more accurate structural representation.

This guide summarizes the key findings from these ab initio studies, offering a detailed look at the calculated molecular geometry and the computational protocols used to obtain these results.

Molecular Geometry Data

The molecular geometry of hexafluorocyclobutene has been extensively studied using various ab initio methods, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), with different basis sets.[1][2] The following tables summarize the key geometric parameters—bond lengths and bond angles—obtained from these theoretical calculations and compare them with experimental data.

Table 1: Bond Lengths (in Ångströms) of Hexafluorocyclobutene from Experimental and Ab Initio Studies.

| Bond | Experimental (ED)[1] | Ab Initio (HF/4-21G)[1] | Ab Initio (HF/6-31G**)[1] |

| C₁=C₂ | 1.342 (6) | 1.319 | 1.315 |

| C₂–C₃ | 1.508 (3) | 1.516 | 1.494 |

| C₃–C₄ | 1.595 (16) | 1.563 | 1.544 |

| C₁–F | - | 1.326 | 1.319 |

| C₃–F | - | 1.360 | 1.344 |

Note: Experimental uncertainties are given in parentheses.

Table 2: Bond Angles (in Degrees) of Hexafluorocyclobutene from Experimental and Ab Initio Studies.

| Angle | Experimental (ED)[1] | Ab Initio (HF/4-21G)[1] | Ab Initio (HF/6-31G**)[1] |

| ∠C₁=C₂–C₃ | 94.8 (3) | 94.6 | 94.4 |

| ∠C₂–C₃–C₄ | - | - | - |

| ∠F–C₁=C₂ | 133.6 (29) | 134.4 | 135.2 |

| ∠F–C₃–F | 109.2 | 108.8 | 107.9 |

| ∠C₂–C₃–F | 114.5 | 114.4 | 114.7 |

Note: Experimental uncertainties are given in parentheses.

Methodologies

Experimental Protocols

Gas-Phase Electron Diffraction (ED)

The experimental geometry of hexafluorocyclobutene was determined using gas-phase electron diffraction. In this technique, a high-energy beam of electrons is scattered by the molecules in the gas phase. The resulting diffraction pattern, which is dependent on the interatomic distances within the molecule, is recorded and analyzed. The sample of hexafluorocyclobutene used in these studies was of high purity (100%) and was used as received. The diffraction data was collected at a nozzle tip temperature of 19-20 °C. The analysis of the diffraction data allows for the determination of bond lengths and angles.[1]

Computational Protocols

Ab Initio Calculations

The theoretical geometries of hexafluorocyclobutene were obtained through ab initio quantum chemistry calculations. These calculations solve the Schrödinger equation for the molecule without empirical parameters, providing a first-principles description of the electronic structure and, consequently, the molecular geometry.

-

Software: The geometry optimizations were carried out using the GAUSSIAN suite of programs.[1]

-

Methods:

-

Hartree-Fock (HF) Self-Consistent Field (SCF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations but is known to have systematic errors, such as underestimation of bond lengths.[1]

-

Møller-Plesset Perturbation Theory (MP2): To account for electron correlation, which is neglected in the HF method, second-order Møller-Plesset perturbation theory was employed. MP2 calculations generally provide more accurate geometric parameters than HF.[2]

-

Configuration Interaction with Single and Double Excitations (CISD): This is another method to include electron correlation, offering a more rigorous treatment than MP2, though at a higher computational cost.[2]

-

-

Basis Sets:

-

4-21G: A split-valence basis set that provides a reasonable description of molecular geometries for many systems.[1]

-

6-31G :** A larger split-valence basis set that includes polarization functions on heavy atoms, allowing for a more flexible and accurate description of the electron distribution, particularly in molecules with multiple bonds and lone pairs.[1]

-

The geometry of the molecule was fully optimized at each level of theory to find the minimum energy conformation.

Visualizations

The following diagram illustrates the typical workflow for an ab initio study of molecular geometry.

Caption: Workflow for an ab initio molecular geometry study.

Conclusion

Ab initio calculations have proven to be an invaluable tool for investigating the molecular geometry of hexafluorocyclobutene. The theoretical results, particularly from methods that include electron correlation, provide a detailed picture of the bond lengths and angles that is in good agreement with experimental data. These computational studies have been instrumental in addressing the discrepancies observed between different experimental techniques. The continued application of advanced theoretical methods will undoubtedly lead to an even more refined understanding of the structure and properties of fluorinated molecules, aiding in their rational design for various applications.

References

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of Hexafluorocyclobutene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluorocyclobutene (HFCB), with the chemical formula C₄F₆, is a fully fluorinated cycloalkene that has garnered significant interest in various fields of chemistry due to its unique reactivity. The presence of six fluorine atoms significantly influences the electronic properties of the double bond, making it susceptible to a range of chemical transformations. This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetics of hexafluorocyclobutene, including its thermal decomposition, cycloaddition reactions, interactions with nucleophiles and radicals, and photochemical isomerization. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the fundamental chemistry and potential applications of this versatile fluorinated building block.

Thermal Decomposition

The thermal decomposition of hexafluorocyclobutene primarily proceeds through a unimolecular retro-[2+2] cycloaddition reaction to yield two molecules of tetrafluoroethylene (TFE). This process is of significant interest in understanding the stability of fluorinated cyclic systems and for modeling high-temperature processes involving these compounds.

Reaction Mechanism

The accepted mechanism for the thermal decomposition of hexafluorocyclobutene is a concerted, unimolecular process involving a four-membered ring transition state. The C-C single bonds of the cyclobutane ring stretch and break, leading to the formation of two TFE molecules.

Kinetics

| Reaction | A (s⁻¹) | Eₐ (kJ/mol) | Temperature Range (K) |

| c-C₄F₈ → 2 C₂F₄ | 1.0 x 10¹⁶ | 311.3 | 633 - 833 |

Table 1: Arrhenius Parameters for the Thermal Decomposition of Octafluorocyclobutane. This data can be used as an estimate for the thermal decomposition of hexafluorocyclobutene.

Experimental Protocol: Shock Tube Pyrolysis

The kinetics of gas-phase unimolecular reactions at high temperatures are commonly studied using a single-pulse shock tube.

Objective: To determine the rate constant of the thermal decomposition of hexafluorocyclobutene as a function of temperature.

Apparatus:

-

Single-pulse shock tube

-

High-vacuum system

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Pressure transducers

-

High-speed data acquisition system

Procedure:

-

A dilute mixture of hexafluorocyclobutene in an inert gas (e.g., argon) is prepared in a stainless-steel mixing tank.

-

The shock tube is evacuated to a high vacuum.

-

The gas mixture is introduced into the driven section of the shock tube to a specific initial pressure.

-

A high-pressure driver gas (e.g., helium) is used to rupture a diaphragm, generating a shock wave that propagates through the gas mixture, rapidly heating and compressing it.

-

The reflected shock wave from the end of the tube further heats the gas to the desired reaction temperature for a very short and well-defined reaction time (typically in the microsecond to millisecond range).

-

The reaction is quenched by the arrival of a rarefaction wave.

-

The product mixture is sampled and analyzed by GC-MS to determine the extent of decomposition.

-

By varying the initial conditions (and thus the post-shock temperature) and measuring the corresponding product concentrations, the rate constant at each temperature can be determined.

-

An Arrhenius plot of ln(k) versus 1/T allows for the determination of the activation energy (Eₐ) and the pre-exponential factor (A).

Cycloaddition Reactions

The electron-deficient double bond of hexafluorocyclobutene makes it a good dienophile and dipolarophile in cycloaddition reactions. These reactions are valuable for the synthesis of complex fluorinated cyclic and heterocyclic compounds.

[4+2] Cycloaddition (Diels-Alder Reaction)

Hexafluorocyclobutene can react with conjugated dienes in a [4+2] cycloaddition reaction to form six-membered rings. The high electrophilicity of the HFCB double bond facilitates these reactions.

Hexafluorocyclobutene: A Technical Guide to Safety and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluorocyclobutene (HFCB), a fluorinated alkene with the chemical formula C₄F₆, is a compound of interest in various fields, including as a potential intermediate in the synthesis of novel pharmaceutical compounds. As with any chemical entity intended for use in research and development, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the available safety and toxicity data for hexafluorocyclobutene, compiled from publicly accessible databases and literature. It is designed to inform researchers, scientists, and drug development professionals about the known hazards, present quantitative data in a clear and accessible format, and outline the standard methodologies for toxicological assessment.

Acute Toxicity

The acute toxicity of hexafluorocyclobutene has been evaluated through inhalation and lethal dose studies. The available data indicates that HFCB is toxic upon inhalation.

Quantitative Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LCLo | Rat | Inhalation | 62.5 ppm for 4 hours | [1] |

| LD | Mouse | Inhalation | 6000 mg/min/m³ | [2] |

LCLo (Lowest published lethal concentration): The lowest concentration of a substance in air that has been reported to cause death in humans or animals. LD (Lethal Dose): The amount of a substance that is fatal to a specified percentage of a population. The exact percentage for this value is not specified in the source.

Experimental Protocol: Inhalation Toxicity (Retention Study)

While a full acute inhalation toxicity study protocol for the LCLo value is not publicly available, a study on the retention of inhaled hexafluorocyclobutene in rats provides insight into the methodology for inhalation exposure.[3]

-

Test System: Female Wistar rats.

-

Exposure Method: Continuous inhalation exposure to hexafluorocyclobutene gas.

-

Concentrations Tested: 1.2, 6, and 30 ppm.

-

Duration: 1 hour.

-

Parameters Measured:

-

Retention of inhaled hexafluorocyclobutene.

-

Respiratory parameters.

-

Pathological and histopathological examination at the end of exposure.

-

-

Key Findings: The percentage of HFCB retained in the respiratory tract was found to be concentration and time-dependent, with retention decreasing at higher concentrations and over time.[3] No immediate pathological damage was observed at the end of the 1-hour exposure.[3]

The following diagram illustrates a general workflow for an acute inhalation toxicity study based on OECD Guideline 403.[1][4]

Irritation and Corrosivity

Hexafluorocyclobutene is classified as a substance that causes skin and serious eye irritation.[5]

Quantitative Irritation Data

Specific quantitative data from skin and eye irritation studies on hexafluorocyclobutene are not available in the public domain. The classification is based on general hazard assessments.

Experimental Protocols: Skin and Eye Irritation

Standard protocols for assessing skin and eye irritation are outlined in OECD Guidelines 404 and 405, respectively.[2][6][7][8][9][10][11][12][13][14] These studies are typically conducted in albino rabbits.

OECD Guideline 404: Acute Dermal Irritation/Corrosion [6][7][8][9][11]

-

Test System: Albino rabbit.

-

Procedure: A single dose of the test substance is applied to a small area of clipped skin.

-

Exposure: The exposure period is typically 4 hours under a semi-occlusive patch.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored, and an irritation index is calculated.

OECD Guideline 405: Acute Eye Irritation/Corrosion [2][10][12][13][14]

-

Test System: Albino rabbit.

-

Procedure: A single dose of the test substance is applied into one eye of the test animal.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Scoring: The severity of ocular lesions is scored to determine the irritation potential.

The following diagram illustrates the decision-making process for in vivo irritation testing, emphasizing a weight-of-the-evidence approach as recommended by OECD guidelines.

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Retention of inhaled hexafluorocyclobutene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. nucro-technics.com [nucro-technics.com]

- 14. flashpointsrl.com [flashpointsrl.com]

Perfluorocyclobutene: A Comprehensive Technical Guide on its Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorocyclobutene (C₄F₆), also known as hexafluorocyclobutene, is a fluorinated cyclic alkene that has garnered interest in materials science and as a potential synthon in organic chemistry. This technical guide provides an in-depth overview of the discovery and history of perfluorocyclobutene, detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and an exploration of its limited but emerging relevance in medicinal chemistry. While direct applications in drug development are not yet established, the unique properties of the perfluorocyclobutene scaffold warrant consideration for the synthesis of novel fluorinated analogs of bioactive molecules.

Discovery and History

The first synthesis of perfluorocyclobutene is attributed to the work of Buxton, Ingram, Smith, Stacey, and Tatlow in 1952.[1] Their research on the high-temperature dimerization of chlorotrifluoroethylene (CTFE) led to the formation of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane as a key intermediate.[1] Subsequent dechlorination of this intermediate yielded hexafluorocyclobutene.[2] This discovery was a significant step in the broader field of organofluorine chemistry, which was rapidly expanding in the mid-20th century.[3] Early research on perfluorocyclobutene and its derivatives was primarily focused on their potential as monomers for the creation of specialty elastomers and polymers with high thermal and chemical resistance.[4]

Physicochemical Properties

Perfluorocyclobutene is a colorless gas at room temperature.[2] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 1,2,3,3,4,4-Hexafluorocyclobut-1-ene | [2] |

| CAS Number | 697-11-0 | [2] |

| Molecular Formula | C₄F₆ | [2] |

| Molar Mass | 162.034 g/mol | [2] |

| Melting Point | -60 °C | [2] |

| Boiling Point | 5.5 °C | [2] |

Synthesis of Perfluorocyclobutene: Experimental Protocols

The primary and most well-established method for the synthesis of perfluorocyclobutene involves a two-step process starting from chlorotrifluoroethylene (CTFE).

Step 1: Thermal Dimerization of Chlorotrifluoroethylene

Reaction: 2 CF₂=CFCl → C₄F₆Cl₂

Procedure:

This reaction is typically carried out at high temperatures. As detailed in early studies, chlorotrifluoroethylene is heated in a sealed vessel, often made of a material resistant to fluorinated compounds at high temperatures, such as nickel or stainless steel.[1] The dimerization proceeds to yield a mixture of isomers of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. The reaction conditions, such as temperature and pressure, can be optimized to maximize the yield of the desired cyclobutane derivative.

Step 2: Dechlorination of 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane

Reaction: C₄F₆Cl₂ + Zn → C₄F₆ + ZnCl₂

Procedure:

The dechlorination of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane is achieved by reacting it with a reducing agent, classically zinc dust.[2] The reaction is typically carried out in a suitable solvent, such as ethanol or another alcohol, which facilitates the reaction. The zinc metal reduces the carbon-chlorine bonds, leading to the formation of the double bond in the cyclobutene ring and the formation of zinc chloride as a byproduct. The gaseous perfluorocyclobutene product can be collected and purified by condensation and distillation.

A more recent patent describes a catalytic gas-phase dechlorination process using hydrogen in the presence of a metal oxide catalyst, which may offer advantages in terms of efficiency and scalability for industrial production.

Logical Workflow for the Synthesis of Perfluorocyclobutene

The following diagram illustrates the general workflow for the laboratory synthesis of perfluorocyclobutene.

Caption: A flowchart illustrating the two-step synthesis of perfluorocyclobutene.

Relevance in Drug Development and Medicinal Chemistry

The direct application of perfluorocyclobutene in pharmaceuticals is not well-documented in publicly available literature. However, the incorporation of fluorinated motifs, including cyclic structures, is a well-established strategy in modern drug design.[5][6] Fluorine and fluoroalkyl groups can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

While perfluorocyclobutene itself has not been identified as a key pharmacophore, its derivatives represent a class of fluorinated building blocks that could be explored in medicinal chemistry. The rigid and strained four-membered ring of cyclobutane and cyclobutene can serve as a scaffold to orient substituents in a specific and constrained manner, which can be advantageous for optimizing interactions with a biological target.[7]